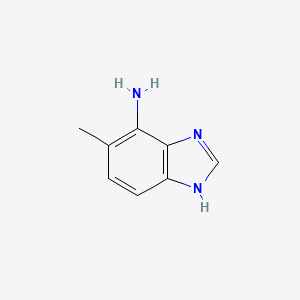

6-methyl-1H-benzimidazol-7-amine

Description

Significance of the Benzimidazole (B57391) Pharmacophore in Medicinal Chemistry and Materials Science

The benzimidazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, a term that denotes its recurring presence in a multitude of biologically active compounds. researchgate.net This is largely due to its structural similarity to naturally occurring purine (B94841) nucleobases, allowing it to interact with a wide range of biological targets such as enzymes and receptors through hydrogen bonding, π-π stacking, and metal ion interactions. nih.govlibretexts.org Consequently, benzimidazole derivatives have been successfully developed into a diverse array of therapeutic agents. acs.org

The pharmacological applications of benzimidazoles are extensive and well-documented. They form the core of numerous approved drugs, including:

Anthelmintics: Compounds like albendazole (B1665689) and mebendazole (B1676124) are widely used to treat parasitic worm infections. iiarjournals.org

Proton Pump Inhibitors: Omeprazole and lansoprazole (B1674482) are used to reduce stomach acid. nih.gov

Antihistamines: Astemizole is an example of a benzimidazole-based drug for allergy relief. nih.gov

Anticancer Agents: The benzimidazole scaffold is found in drugs like Nocodazole and is a focus of ongoing cancer research due to its ability to inhibit key cellular processes in tumor cells. nih.govmdpi.com

Beyond medicine, benzimidazole derivatives have found applications in materials science. Their inherent aromaticity and electron-rich nature make them suitable for use in the development of organic light-emitting diodes (OLEDs), where they contribute to the material's phosphorescence, thermal stability, and morphological properties. mdpi.com Their ability to act as ligands for transition metal ions also leads to the creation of complexes with unique electronic and catalytic properties. acs.org

Historical Development and Evolution of Research on Benzimidazole Derivatives

The history of benzimidazole chemistry dates back to the 19th century, with its first synthesis reported in the 1870s. However, its biological significance was not truly appreciated until the 1940s, when it was investigated for its structural analogy to purines. nih.gov This discovery opened the floodgates for research into the pharmacological potential of its derivatives.

The evolution of research has seen a progression from broad-spectrum applications to highly targeted therapies. Early benzimidazoles were primarily known for their anthelmintic and antifungal activities. researchgate.net Over the decades, medicinal chemists have systematically modified the benzimidazole core at various positions (N-1, C-2, and the benzene (B151609) ring) to fine-tune its biological activity. rsc.org This has led to the discovery of derivatives with a wide range of effects, including antiviral, antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties. nih.govacs.org Modern research often employs techniques like microwave-assisted synthesis to rapidly create libraries of novel benzimidazole compounds for high-throughput screening against various diseases. rsc.org

Rationale for Comprehensive Academic Investigation of 6-methyl-1H-benzimidazol-7-amine

The specific academic interest in 6-methyl-1H-benzimidazol-7-amine stems from several key factors within the field of medicinal and coordination chemistry. While dedicated studies on this exact molecule are not widespread, the rationale for its investigation can be inferred from research on closely related structures.

A primary driver is the exploration of structure-activity relationships (SAR) . The placement of substituents on the benzimidazole ring is known to profoundly influence biological activity. Research on 6-substituted benzimidazoles, such as those with chloro or nitro groups, has yielded compounds with potent anticancer and antimicrobial properties. rsc.orgnih.gov This provides a strong impetus to synthesize and evaluate other 6-substituted analogues, like 6-methyl-1H-benzimidazol-7-amine, to understand how the size, electronics, and position of the methyl and amine groups affect target binding and efficacy.

Furthermore, the precursor for this compound, 3,4-diaminotoluene (also known as 4-methyl-1,2-phenylenediamine), is a readily available starting material used in the synthesis of other biologically active benzimidazoles. acs.orggoogle.comnih.gov For instance, it has been used to create 6-methyl-substituted benzimidazole ligands for copper complexes. In these complexes, the 6-methyl group was found to play a crucial role in controlling the steric environment around the metal center, influencing the final structure and potential therapeutic application of the complex. acs.org This highlights the importance of the 6-methyl substitution in designing coordination compounds with specific geometries and functions, a key area of investigation in inorganic and medicinal chemistry.

The presence of the 7-amino group offers an additional site for chemical modification. Primary arylamines are versatile functional groups that can be readily derivatized, allowing for the creation of a diverse library of compounds from a single precursor. libretexts.org This makes 6-methyl-1H-benzimidazol-7-amine a valuable intermediate for developing new ligands or more complex drug candidates.

Contextualizing 6-methyl-1H-benzimidazol-7-amine within Substituted Benzimidazole Research

Research into substituted benzimidazoles is a dynamic and ever-expanding field. The synthesis of novel derivatives is typically achieved through the condensation of an appropriately substituted o-phenylenediamine (B120857) with a carboxylic acid or aldehyde. rsc.orgnih.gov In the case of 6-methyl-1H-benzimidazol-7-amine, its synthesis would likely involve the cyclization of a derivative of 2,3,4-triaminotoluene or a related precursor.

The specific substitution pattern of 6-methyl-1H-benzimidazol-7-amine places it within a class of di-substituted benzimidazoles where both the size and electronic nature of the groups are expected to modulate its properties. The methyl group at the 6-position is a relatively small, electron-donating group, while the amino group at the 7-position is a strong hydrogen-bond donor and can also be protonated. This combination of substituents is of interest for several reasons:

Directing Interactions: The amino group can form crucial hydrogen bonds with biological targets, a common interaction mode for many enzyme inhibitors and receptor ligands.

Site for Further Functionalization: The amine provides a reactive handle for creating larger, more complex molecules, such as in the development of bis-benzimidazoles or hybrid molecules that combine the benzimidazole scaffold with other pharmacophores. nih.govacs.org

The investigation of molecules like 6-methyl-1H-benzimidazol-7-amine is a logical step in the systematic exploration of the chemical space around the benzimidazole core, aiming to uncover new compounds with improved potency, selectivity, and novel mechanisms of action.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-benzimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-3-6-8(7(5)9)11-4-10-6/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHSHBQZSZIJPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589899 | |

| Record name | 5-Methyl-1H-benzimidazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935873-39-5 | |

| Record name | 5-Methyl-1H-benzimidazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methyl 1h Benzimidazol 7 Amine and Its Functional Analogues

Established Synthetic Pathways for Benzimidazole (B57391) Core Formation

The formation of the benzimidazole core is a fundamental step in the synthesis of these compounds. Several classical and modern methods are employed, primarily involving condensation and cyclization reactions.

A widely used and traditional method for synthesizing the benzimidazole skeleton is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives, such as aldehydes, esters, or nitriles. mdpi.comsemanticscholar.orgnih.govacs.org This reaction typically requires acidic conditions and often involves heating. nih.govacs.orgrsc.org For instance, the reaction of o-phenylenediamine with formic acid is a common method to produce the parent benzimidazole. wikipedia.org The use of various substituted o-phenylenediamines and carboxylic acid derivatives allows for the synthesis of a wide range of substituted benzimidazoles. rsc.orgnih.govnih.gov

Modern variations of this method utilize different catalysts and reaction conditions to improve yields and reduce reaction times. Catalysts such as ammonium (B1175870) chloride, nih.gov sodium metabisulfite, nih.govacs.orgacs.orgnih.govrsc.org and various metal catalysts have been employed to facilitate the condensation, sometimes under milder, solvent-free, or microwave-assisted conditions. rsc.orgnih.govrsc.orgrsc.org The direct condensation of o-phenylenediamines with aldehydes is a straightforward and extensively used approach due to the wide availability of substituted aldehydes. iosrjournals.org

Cyclization reactions represent another major pathway to the benzimidazole core. These methods often involve the formation of an intermediate which then undergoes an intramolecular reaction to form the heterocyclic ring. One such approach is the intermolecular cyclization of 2-iodoanilines with nitriles, which can proceed without the need for transition metals, using a base like potassium tert-butoxide. rsc.org

Dehydrogenative cyclization of N-aryl amidines offers a more recent and sustainable approach. nih.gov This can be achieved through electrochemical methods, which avoid the need for chemical oxidants and produce hydrogen gas as the only theoretical byproduct. nih.gov Other modern cyclization techniques include copper-catalyzed reactions and methods employing hypervalent iodine reagents. rsc.orgnih.gov These advanced methods often provide high yields and can be performed under mild conditions. nih.gov

Specific Approaches for Methylation and Amination on the Benzimidazole Ring System

Once the benzimidazole core is formed, specific functional groups can be introduced onto the benzene (B151609) ring. For the synthesis of 6-methyl-1H-benzimidazol-7-amine, this involves the introduction of a methyl group at position 6 and an amino group at position 7.

The introduction of a methyl group at the C-6 position of the benzimidazole ring is a key step in synthesizing various biologically active compounds. nih.gov This can be achieved by starting with a pre-methylated o-phenylenediamine, such as 4-methyl-1,2-phenylenediamine, and then proceeding with the benzimidazole ring formation as described in section 2.1. Alternatively, methylation can be performed on a pre-formed benzimidazole ring, although this can sometimes lead to a mixture of products. Regioselective N-methylation has been developed to favor the formation of the more sterically hindered isomer. acs.org

The introduction of an amino group at the C-7 position can be accomplished through several synthetic strategies. A common method involves the nitration of the benzimidazole ring, followed by the reduction of the nitro group to an amine. For instance, nitration of a benzimidazole derivative can introduce a nitro group, which can then be reduced to an amine using methods like catalytic hydrogenation (e.g., H₂/Pd) or chemical reduction. The position of nitration is influenced by the existing substituents on the ring.

Direct amination of the benzimidazole ring is also possible. For example, amination at the N-1 position can be achieved using reagents like hydroxylamine-O-sulfonic acid (HASA). Introducing an amino group specifically at the C-7 position often requires a multi-step approach, potentially starting with a precursor that already contains a nitrogen-based functional group at the desired position, which is then converted to an amine. For example, starting with a 2,3-diaminotoluene (B30700) derivative where one of the amino groups is protected, followed by ring formation and deprotection, can lead to the desired 7-amino-substituted benzimidazole.

Multi-Step Synthesis Protocols for 6-methyl-1H-benzimidazol-7-amine Derivatives

The synthesis of 6-methyl-1H-benzimidazol-7-amine and its derivatives typically involves a multi-step process that combines the strategies for core formation and functional group introduction. An efficient solution-phase parallel synthesis of multisubstituted 5-aminobenzimidazoles has been described, which could be adapted for 7-amino derivatives. acs.orgnih.gov This process involves sequential nucleophilic substitution, reduction of dinitro groups to form a triamine, condensation with aldehydes to form the benzimidazole ring, and further modification of the amino group. acs.orgnih.gov

A general synthetic route could start with a suitably substituted benzene derivative. For example, starting with a dinitro-toluene derivative, one nitro group can be selectively reduced to an amine, followed by another reduction to form a diamine. This diamine can then undergo cyclization to form the benzimidazole ring. Subsequent functional group manipulations, such as the introduction of the second amino group via nitration and reduction, would lead to the final product. The specific sequence of these steps is crucial for achieving the desired substitution pattern.

Direct Amination Methodologies for Substituted Benzimidazoles

Direct amination represents a powerful strategy for the synthesis of substituted benzimidazoles, offering an efficient way to introduce nitrogen-containing functional groups. One notable approach involves the transition-metal-free intramolecular amination of aryl iodides. This method allows for the synthesis of 2-substituted benzimidazoles from N-(2-iodoaryl)benzamidines. The reaction is typically mediated by a weak base like potassium carbonate and, remarkably, can proceed in water, which aligns with the principles of green chemistry. mdpi.com This approach is advantageous as it avoids the use of metal catalysts and provides a regioselective route to N-substituted benzimidazoles, overcoming the formation of regioisomers often seen in classical condensation methods. mdpi.com

Another significant advancement is the direct dehydrogenative coupling of aromatic diamines with primary alcohols, catalyzed by complexes of metals like cobalt. rsc.orgacs.org This process forms the 2-substituted benzimidazole ring by creating a carbon-nitrogen bond through the loss of hydrogen, with water as the only byproduct. This method is noted for its mild reaction conditions and high yields. rsc.org Furthermore, iron-catalyzed cross-dehydrogenative coupling has been successfully used for creating 1,2-disubstituted benzimidazoles from isomeric o-phenylenediamine substrates, showcasing the versatility of direct amination techniques. nih.gov

Catalytic Synthesis Strategies for Benzimidazole Scaffolds

The catalytic synthesis of the benzimidazole core is a cornerstone of modern organic synthesis, providing access to a vast array of derivatives. These strategies often offer improvements in yield, selectivity, and environmental impact compared to classical methods that require harsh conditions, such as the condensation of o-phenylenediamines with carboxylic acids using strong acids like polyphosphoric acid. google.com

Non-Ferrous Metal Hydrogenation Catalysis in Benzimidazole Synthesis

Non-ferrous metal catalysts play a significant role in the synthesis of benzimidazoles, particularly through hydrogen-transfer reactions. researchgate.net These methods often utilize an alcohol as both a reactant and a hydrogen source. For instance, iridium catalysts supported on materials like titania have demonstrated high activity for the dehydrogenative synthesis of benzimidazoles from primary alcohols and phenylenediamine derivatives under relatively mild conditions (80°C or higher). rsc.org The reaction proceeds via the dehydrogenation of the alcohol to an aldehyde, which then condenses with the diamine, followed by cyclization and aromatization. The high dispersion of iridium(0) nanoparticles on the support is crucial for the catalytic activity. rsc.org

Another approach involves a transfer hydrogenative cascade reaction between ortho-nitroanilines and benzyl (B1604629) amines or alcohols, using a combination of potassium tert-butoxide (KOtBu) and triethylsilane (Et3SiH). This transition-metal-free method provides benzimidazoles in good yields and tolerates a wide range of functional groups. organic-chemistry.org

Transition Metal Catalysis (e.g., Copper) in Imidazole (B134444) and Benzimidazole Formation

Transition metals, particularly copper and palladium, are extensively used in the synthesis of benzimidazoles. These catalysts enable C-N bond formation through cross-coupling reactions and direct C-H activation. rsc.org Copper-catalyzed methods are especially prevalent. For example, the intramolecular cyclization of o-bromoaryl derivatives using copper(II) oxide nanoparticles offers an efficient, ligand-free route to substituted benzimidazoles. organic-chemistry.org This heterogeneous catalysis system allows for easy recovery and recycling of the catalyst. organic-chemistry.org

Buchwald and coworkers developed a method for the C-N cyclization of N-arylamidines to benzimidazoles using a copper(I) acetate (B1210297) catalyst in the presence of an acid under an oxygen atmosphere. rsc.org Theoretical studies suggest this reaction proceeds through a four-step pathway involving C-H activation, oxidation of the copper(II) intermediate, deprotonation, and reductive elimination. rsc.org Similarly, palladium catalysts can be used for the intramolecular C-H activation of N-arylamidines to form the benzimidazole scaffold. rsc.org

Iron is another transition metal that has found application in benzimidazole synthesis. Iron-catalyzed redox condensation of 2-nitroanilines and benzylamines can produce 2-aryl benzimidazoles without the need for external reducing or oxidizing agents. organic-chemistry.org A one-pot, three-component reaction using an Fe(III)-porphyrin catalyst has also been developed for the synthesis of benzimidazole derivatives from benzo-1,2-quinones, aldehydes, and ammonium acetate. nih.gov

| Catalyst System | Reactants | Product Type | Key Features |

| Cu(OAc)₂ / AcOH | N-arylamidines | Benzimidazoles | C-N cyclization via C-H activation under O₂ atmosphere. rsc.org |

| [PdCl₂(PhCN)₂] | N-arylamidines | Benzimidazoles | Intramolecular C-H activation. rsc.org |

| CuO nanoparticles | o-bromoaryl derivatives | Substituted benzimidazoles | Heterogeneous, ligand-free, recyclable catalyst. organic-chemistry.org |

| Fe catalyst | 2-nitroanilines, benzylamines | 2-Aryl benzimidazoles | Solvent-free redox condensation. organic-chemistry.org |

| Ir/TiO₂ | Primary alcohols, phenylenediamines | Benzimidazole derivatives | Dehydrogenative synthesis, mild conditions. rsc.org |

| Co(II) complex | Aromatic diamines, primary alcohols | 2-Substituted benzimidazoles | Dehydrogenative coupling under mild conditions. rsc.org |

Acid-Catalyzed and Environmentally Benign Synthetic Routes

In the push for greener chemistry, numerous acid-catalyzed and environmentally friendly methods for benzimidazole synthesis have been developed. mdpi.comchemmethod.com These routes often utilize milder catalysts and solvents, or even solvent-free conditions, to reduce environmental impact. eprajournals.com

Brønsted acids, such as p-toluenesulfonic acid (TsOH), have been used to catalyze the cyclization of 2-amino anilines with β-diketones to yield benzimidazoles. acs.org Lewis acids like lanthanide triflates and zinc acetate also serve as efficient catalysts for the condensation of o-phenylenediamines with aldehydes, often under solvent-free conditions. chemmethod.comijpdd.org Boric acid in an aqueous solution has been employed for the one-pot synthesis of 2-substituted benzimidazoles at room temperature, offering a convenient and green alternative. chemmethod.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions, significantly reducing reaction times and often improving yields. chemmethod.comrsc.org For example, the condensation of o-phenylenediamine with aldehydes can be efficiently promoted by acetic acid under microwave irradiation. chemmethod.com The use of recyclable catalysts, such as alumina-sulfuric acid or nano-Fe₂O₃ in aqueous media, further enhances the sustainability of these methods. rsc.org

| Catalyst/Condition | Reactants | Key Advantages |

| Acetic Acid / Microwave | o-phenylenediamine, aldehydes | Shorter reaction times, avoids hazardous solvents. chemmethod.com |

| Zinc Acetate / Solvent-free | 1,2-diamine, aldehydes | Mild, neutral conditions, inexpensive catalyst. chemmethod.com |

| Aqueous Boric Acid | o-phenylenediamine, aldehydes | Convenient, good yields at room temperature. chemmethod.com |

| Alumina-Sulfuric Acid | Phenylenediamines, aldehydes | Recyclable heterogeneous catalyst, mild conditions. rsc.org |

| p-Toluenesulfonic acid | 2-amino anilines, β-diketones | Metal-free, oxidant-free cyclization. acs.org |

| Pentafluorophenylammonium triflate (PFPAT) | Aromatic diamine, benzaldehyde | Room temperature synthesis, easy catalyst isolation. samipubco.com |

Synthesis of Key Precursors and Intermediate Compounds

The synthesis of the final benzimidazole structure is critically dependent on the efficient preparation of key precursors and intermediates. The classical and most common starting material for the benzimidazole ring is o-phenylenediamine or its substituted derivatives. google.comchemmethod.com

Formation of Formamide (B127407) Derivatives as Intermediates

Formamide derivatives are versatile C1 synthons used in the construction of the benzimidazole ring. N,N-dimethylformamide (DMF) can serve as both a carbon source and a solvent in the reaction with o-phenylenediamine. researchgate.net Zinc-catalyzed cyclization of o-phenylenediamines with various N-substituted formamides in the presence of a reducing agent like poly(methylhydrosiloxane) (B7799882) provides an efficient route to benzimidazoles. researchgate.net

Recently, N-formyl imide has been developed as an effective N-formylating agent. It can be used as a carbonyl source for the synthesis of benzimidazole derivatives from o-phenylenediamines. This method is notable for its operational simplicity and metal-free conditions. rsc.org The synthesis of a fluorobenzylether derivative of imidazole involved a cyclization step with formamide, highlighting its role in forming the core heterocyclic structure. acs.org

| Precursor/Intermediate | Synthetic Role | Associated Methods |

| o-Phenylenediamine | Core diamine structure | Condensation with aldehydes, carboxylic acids, or formamides. google.comchemmethod.com |

| N-substituted formamides | C1 source for ring closure | Zinc-catalyzed cyclization with o-phenylenediamines. researchgate.net |

| N-(2-iodoaryl)benzamidine | Precursor for intramolecular amination | Base-mediated intramolecular N-arylation in water. mdpi.com |

| N-formyl imide | Carbonyl source | Reaction with o-phenylenediamines under metal-free conditions. rsc.org |

Strategies for Generating Amine Groups in Benzimidazole Synthesis

The introduction of an amine group onto the benzimidazole ring system is a critical step in the synthesis of compounds like 6-methyl-1H-benzimidazol-7-amine. The most prevalent and synthetically reliable strategy for this transformation is the chemical reduction of a corresponding nitro-substituted benzimidazole precursor.

This approach benefits from the accessibility of nitro-substituted starting materials, which can often be prepared through direct nitration of the benzimidazole core or by using nitrated o-phenylenediamine precursors. uni-bayreuth.deresearchgate.net The subsequent reduction of the nitro group to a primary amine is a high-yielding and well-understood process. A variety of reducing agents and conditions have been successfully employed for this purpose. For instance, the regiospecific reduction of 4,6-dinitrobenzimidazole derivatives to yield 4-amino-6-nitrobenzimidazoles has been effectively achieved using catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere. uni-bayreuth.de Other common methods include the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid or catalytic hydrogenation with catalysts like Raney Nickel. researchgate.netgoogle.com

A proposed synthetic route to the target compound, 6-methyl-1H-benzimidazol-7-amine, would likely commence with a precursor such as 2-methyl-3,6-dinitroaniline. Cyclization with a one-carbon source (e.g., formic acid) would form the nitro-substituted benzimidazole intermediate, 6-methyl-7-nitro-1H-benzimidazole. The final, critical step would then be the reduction of this nitro group to afford the desired 7-amino product.

While less commonly documented in the synthesis of novel benzimidazoles, the hydrolysis of a formamide (-NHCHO) represents another potential route to a primary amine. In this context, the formamide group would serve as a protected form of the amine. This strategy could be employed to shield a reactive amine group during other synthetic manipulations on the molecule, followed by a final deprotection (deformylation) step, typically under acidic or basic conditions, to reveal the target amine. However, the reduction of a nitro group remains the more direct and widely reported method for synthesizing aminobenzimidazoles.

| Nitro-Precursor | Reducing Agent/Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4,6-Dinitrobenzimidazole derivatives | H₂, Pd/C (5%) | Butanol | Room Temp, 1 atm | 4-Amino-6-nitrobenzimidazole derivatives | 52–69% | uni-bayreuth.de |

| 5-Nitrobenzimidazolone | Catalytic Hydrogenation (Raney Ni) | Methanol (B129727) | 100 ± 5 °C, 1.0–2.0 MPa | 5-Aminobenzimidazolone | High | google.com |

| 5-Nitrobenzimidazolone | Iron powder / HCl | - | - | 5-Aminobenzimidazolone | Industrially common | google.com |

| 6-Nitro-3(H)-quinazolin-4-one* | SnCl₂·2H₂O | - | - | 6-Amino-3(H)-quinazolin-4-one | - | researchgate.net |

*Note: Example from a related heterocyclic system demonstrating the utility of SnCl₂.

Regioselectivity and Stereochemical Control in Benzimidazole Synthesis

The synthesis of specifically substituted benzimidazoles like 6-methyl-1H-benzimidazol-7-amine requires precise control over the placement of functional groups on the aromatic ring (regioselectivity) and, for chiral analogues, the three-dimensional arrangement of atoms (stereoselectivity).

Regioselectivity

Achieving the correct substitution pattern on the benzimidazole core is a central challenge. The primary determinant of regiochemistry is the substitution pattern of the starting o-phenylenediamine (1,2-diaminobenzene) precursor. rsc.orgrsc.org The condensation of an unsymmetrically substituted o-phenylenediamine with a carboxylic acid or aldehyde can theoretically lead to a mixture of two regioisomeric products. For the synthesis of 6-methyl-1H-benzimidazol-7-amine, one would ideally start with 3-methylbenzene-1,2-diamine. However, its reaction with a one-carbon synthon could produce both the desired 7-methyl-1H-benzimidazole and the unwanted 4-methyl-1H-benzimidazole.

To overcome this, modern synthetic methods have been developed to exert high levels of regiocontrol:

Precursor-Directed Synthesis : The most straightforward approach is to use a starting diamine where the desired substitution pattern is already unambiguously fixed. For the target compound, this would involve a precursor like 3-amino-2-nitro-6-methylaniline, where cyclization followed by reduction would yield the correct isomer.

Directed Functionalization : Regioselectivity can also be controlled by functionalizing a pre-formed benzimidazole ring. A powerful example is the selective reduction of one nitro group in a dinitrobenzimidazole. The reduction of 4,6-dinitrobenzimidazoles with H₂/Pd-C selectively yields 4-amino-6-nitrobenzimidazoles, demonstrating that the electronic environment of the ring can direct the reactivity of substituents. uni-bayreuth.de

Catalytic Cascade Reactions : Advanced catalytic systems offer exceptional regiocontrol. For instance, palladium-catalyzed cascade reactions have been used for the direct and regioselective construction of benzimidazolones from differentially substituted 1,2-dihaloaromatic systems and ureas. acs.org This method relies on the chemoselective nature of the palladium catalyst to differentiate between two different halogen atoms, leading to a single, predictable regioisomer. acs.org

| Methodology | Precursors | Key Reagent/Catalyst | Type of Control | Reference |

|---|---|---|---|---|

| Selective Reduction | 4,6-Dinitrobenzimidazoles | H₂ / Pd-C | Selective reduction of the C4-nitro group over the C6-nitro group. | uni-bayreuth.de |

| Cascade C-N Coupling | 1,2-Dihaloaromatic systems, Monosubstituted ureas | Palladium precatalyst (e.g., BrettPhos) | Chemoselective coupling at different halogen positions (e.g., Ar-Br vs. Ar-Cl). | acs.org |

| Dehydrogenative Coupling | Aromatic diamines, Primary alcohols | Manganese(I) or Cobalt(II) complexes | Selective formation of 2-substituted or 1,2-disubstituted benzimidazoles. | rsc.orgacs.org |

Stereochemical Control

While 6-methyl-1H-benzimidazol-7-amine itself is an achiral molecule, many of its functional analogues possess chiral centers, making stereochemical control a critical aspect of their synthesis. The biological activity of such molecules is often highly dependent on their specific stereochemistry.

Strategies to control stereochemistry in benzimidazole synthesis include:

Organocatalysis : Asymmetric organocatalysis has emerged as a powerful tool for creating chiral molecules. In one example, the stereoselective aldol (B89426) addition of N1-benzimidazolyl acetaldehyde (B116499) to cyclohexanone (B45756) was catalyzed by the chiral amine L-prolinamide. thieme-connect.com This reaction proceeded with excellent diastereoselectivity (92:8 dr) and enantioselectivity (90% ee), demonstrating that a small chiral molecule can effectively induce chirality in a benzimidazole derivative. thieme-connect.com

Chiral Auxiliaries : A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemical course of a subsequent reaction. youtube.comnih.gov After the desired stereocenter has been created, the auxiliary is removed. This strategy allows for the creation of a single enantiomer of the product. nih.gov

Substrate-Controlled Synthesis : In some cases, an existing stereocenter within the substrate molecule can direct the formation of a new stereocenter. This is particularly relevant in the synthesis of complex natural products or drugs containing a benzimidazole moiety.

Enantioselective Oxidation : For analogues containing chiral heteroatoms, such as the sulfoxide (B87167) in the proton-pump inhibitor esomeprazole, stereoselective oxidation is key. Titanium complexes with chiral ligands have been successfully used to catalyze the enantioselective oxidation of sulfides to produce chiral sulfoxides with high enantiomeric excess.

| Reaction Type | Substrate | Catalyst/Auxiliary | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Aldol Addition | N1-Benzimidazolyl acetaldehyde, Cyclohexanone | L-Prolinamide (organocatalyst) | 90% ee, 92:8 dr (anti/syn) | thieme-connect.com |

| Sulfide (B99878) Oxidation | Pyridylmethylthiobenzimidazoles | Titanium complexes with chiral salan derivatives | Enantiopure sulfoxides (e.g., Esomeprazole) |

Advanced Spectroscopic and Analytical Characterization of 6 Methyl 1h Benzimidazol 7 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 6-methyl-1H-benzimidazol-7-amine, a combination of one-dimensional and two-dimensional NMR techniques is employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of 6-methyl-1H-benzimidazol-7-amine, the ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the methyl group protons, the amine (NH₂) protons, and the imidazole (B134444) (NH) proton.

The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating effects of the amino and methyl groups and the electronic nature of the benzimidazole (B57391) ring system. The protons on the benzene (B151609) ring, H-4 and H-5, would likely appear as doublets due to coupling with each other. The proton at the C2 position of the imidazole ring would appear as a singlet. The methyl protons would also present as a singlet, typically in the upfield region. The amine and imidazole NH protons are expected to be broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-methyl-1H-benzimidazol-7-amine Predicted data based on analogous benzimidazole derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.0 | s |

| H-4 | ~6.8 | d |

| H-5 | ~7.2 | d |

| CH₃ | ~2.4 | s |

| NH (imidazole) | ~12.0 | br s |

| NH₂ (amine) | ~5.0 | br s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The spectrum for 6-methyl-1H-benzimidazol-7-amine would show distinct signals for each unique carbon atom. The chemical shifts of the aromatic and imidazole carbons are typically found in the downfield region (100-150 ppm), while the methyl carbon appears in the upfield region. The positions of the carbons in the benzene ring are influenced by the substituents. For instance, the carbons bearing the amino and methyl groups (C-7 and C-6) would have their chemical shifts significantly affected.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-methyl-1H-benzimidazol-7-amine Predicted data based on analogous benzimidazole derivatives.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 |

| C-4 | ~115 |

| C-5 | ~120 |

| C-6 | ~125 |

| C-7 | ~140 |

| C-3a | ~135 |

| C-7a | ~130 |

| CH₃ | ~17 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Spectroscopy

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful technique for directly observing the nitrogen atoms in a molecule, providing insights into their electronic environment and bonding. researchgate.net Although less sensitive than ¹H NMR, ¹⁵N NMR can definitively distinguish between the different nitrogen atoms in 6-methyl-1H-benzimidazol-7-amine: the two imidazole nitrogens (N-1 and N-3) and the exocyclic amino nitrogen (N-7).

The chemical shifts in ¹⁵N NMR are very sensitive to the hybridization and chemical environment of the nitrogen atom. The pyrrole-type nitrogen (N-1) is expected to resonate at a different frequency compared to the pyridine-type nitrogen (N-3) within the imidazole ring. nih.gov The exocyclic amino nitrogen will have a characteristic chemical shift that is distinct from the heterocyclic nitrogens. researchgate.net

Table 3: Predicted ¹⁵N NMR Chemical Shifts for 6-methyl-1H-benzimidazol-7-amine Predicted data based on general values for aminobenzimidazoles.

| Nitrogen Assignment | Predicted Chemical Shift (δ, ppm, relative to CH₃NO₂) |

| N-1 (pyrrole-type) | ~-160 |

| N-3 (pyridine-type) | ~-100 |

| N-7 (amino) | ~-320 |

Two-Dimensional NMR Techniques (e.g., COSY) for Proton Assignment

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms. The Homonuclear Correlation Spectroscopy (COSY) experiment is particularly useful for identifying proton-proton coupling networks. In the COSY spectrum of 6-methyl-1H-benzimidazol-7-amine, cross-peaks would be observed between adjacent aromatic protons (H-4 and H-5), confirming their connectivity. The absence of cross-peaks for the H-2 and methyl protons would confirm they are isolated spin systems. This technique is invaluable for the unambiguous assignment of the aromatic proton signals.

Application of D₂O Exchange in NH Signal Confirmation

The identification of labile protons, such as those in NH and OH groups, can be confirmed by a simple D₂O exchange experiment. Upon addition of a small amount of deuterium (B1214612) oxide (D₂O) to the NMR sample, the labile protons will exchange with deuterium. This exchange leads to the disappearance of the corresponding signals from the ¹H NMR spectrum. For 6-methyl-1H-benzimidazol-7-amine, the signals corresponding to the imidazole NH and the amino NH₂ protons would disappear after D₂O exchange, thus confirming their assignment. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

For 6-methyl-1H-benzimidazol-7-amine, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of aromatic amines often involves the loss of a hydrogen atom to form a stable [M-1]⁺ ion. Another common fragmentation pathway for benzimidazoles involves the cleavage of the imidazole ring. The presence of the methyl group might lead to the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion. The fragmentation pattern serves as a molecular fingerprint and aids in the confirmation of the proposed structure. rsc.org

Table 4: Predicted Key Mass Spectrometry Fragments for 6-methyl-1H-benzimidazol-7-amine Predicted data based on common fragmentation patterns of benzimidazoles and aromatic amines.

| m/z | Predicted Fragment |

| 147 | [M]⁺ (Molecular Ion) |

| 146 | [M-H]⁺ |

| 132 | [M-CH₃]⁺ |

| 119 | [M-HCN-H]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. The resulting IR spectrum provides a unique "fingerprint" of the molecule.

For 6-methyl-1H-benzimidazol-7-amine, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups: the N-H groups of the imidazole and the primary amine, the aromatic C-H bonds, the aliphatic C-H bonds of the methyl group, and the C=N and C-N bonds of the heterocyclic ring.

The N-H stretching vibrations of both the imidazole ring and the 7-amino group are typically observed in the region of 3500-3200 cm⁻¹. The primary amine (-NH₂) usually shows two bands in this region, corresponding to asymmetric and symmetric stretching modes, while the secondary amine (N-H) of the imidazole ring often appears as a broader band. orientjchem.orgnih.gov The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. orientjchem.org

The "fingerprint region" (below 1650 cm⁻¹) contains a wealth of information. The C=N stretching of the imidazole ring is anticipated around 1620-1580 cm⁻¹. Aromatic C=C ring stretching vibrations occur in the 1600-1450 cm⁻¹ range. The N-H bending vibration of the primary amine is also expected in this region, typically around 1650-1580 cm⁻¹.

Table 1: Predicted Infrared Absorption Bands for 6-methyl-1H-benzimidazol-7-amine

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3500 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) |

| 3300 - 3200 | N-H Stretch (Broad) | Imidazole (-NH-) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2980 - 2850 | C-H Stretch | Methyl Group (-CH₃) |

| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| 1620 - 1580 | C=N Stretch | Imidazole Ring |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

This table presents expected frequency ranges based on typical values for the respective functional groups in similar heterocyclic compounds. orientjchem.orgresearchgate.netrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The benzimidazole ring is a conjugated aromatic system, and its UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. acs.orgnih.gov

The spectrum of 6-methyl-1H-benzimidazol-7-amine in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show strong absorption bands in the UV region, typically between 250 and 350 nm. nih.govmdpi.com These absorptions are primarily due to π → π* transitions within the fused bicyclic aromatic system. The presence of substituents on the benzene ring, such as the amino (-NH₂) and methyl (-CH₃) groups, can influence the position and intensity of these absorption maxima.

The amino group, being an auxochrome with a lone pair of electrons, can participate in resonance with the aromatic π-system. This extended conjugation typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). mdpi.comnih.gov The methyl group, being a weak electron-donating group, may cause a slight bathochromic shift. Therefore, compared to unsubstituted benzimidazole, the absorption maxima (λ_max) for 6-methyl-1H-benzimidazol-7-amine are predicted to be at a longer wavelength.

Table 2: Expected UV-Vis Absorption Data for 6-methyl-1H-benzimidazol-7-amine

| Wavelength (λ_max, nm) | Type of Transition | Chromophore |

| ~260 - 280 | π → π | Benzene Ring |

| ~280 - 320 | π → π | Benzimidazole System |

| >320 | n → π* | Heterocyclic System |

This table indicates the anticipated electronic transitions and absorption maxima based on data from substituted benzimidazoles. acs.orgnih.govmdpi.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds in a mixture. They are particularly vital for assessing the purity of synthesized compounds and for isolating specific isomers.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile and thermally sensitive compounds like benzimidazole derivatives. For the purity assessment of 6-methyl-1H-benzimidazol-7-amine and its separation from potential synthetic impurities or isomers (such as 5-methyl-1H-benzimidazol-4-amine), a reversed-phase HPLC (RP-HPLC) method is most suitable. nih.govacs.orgrsc.org

In a typical RP-HPLC setup, a non-polar stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), is used in the column. nih.gov The mobile phase would consist of a polar mixture, commonly a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer by the column.

For 6-methyl-1H-benzimidazol-7-amine, a gradient elution, where the proportion of the organic solvent is gradually increased, can provide excellent resolution and efficient separation from closely related compounds. google.com Detection is typically achieved using a UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance, such as its λ_max determined by UV-Vis spectroscopy (e.g., ~280 nm). rsc.org The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Table 3: Typical HPLC Parameters for Benzimidazole Derivative Analysis

| Parameter | Typical Value/Condition |

| Column | C18 or C8, 5 µm particle size, 250 x 4.6 mm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH adjusted) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient (e.g., 10% to 90% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm |

| Column Temperature | 25-30 °C |

This table outlines a standard set of starting conditions for developing an HPLC method for 6-methyl-1H-benzimidazol-7-amine, based on established methods for similar compounds. nih.govnih.gov

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Based on studies of similar substituted benzimidazoles, the benzimidazole ring system of 6-methyl-1H-benzimidazol-7-amine is expected to be essentially planar. nih.govresearchgate.net The analysis would also illuminate the crucial intermolecular interactions that stabilize the crystal lattice. Hydrogen bonding is expected to be a dominant feature in the solid state. The N-H groups of the imidazole ring and the 7-amino group can act as hydrogen bond donors, while the sp²-hybridized nitrogen atom of the imidazole ring can act as a hydrogen bond acceptor. nih.gov

This can lead to the formation of extensive hydrogen-bonded networks, such as chains or sheets, which dictate the crystal packing. researchgate.net For instance, N-H···N hydrogen bonds between the imidazole N-H of one molecule and the imine nitrogen of an adjacent molecule are a common motif in benzimidazole crystal structures. researchgate.net The amino group can also participate in N-H···N or N-H···π interactions, further stabilizing the three-dimensional architecture.

Table 4: Expected Crystallographic and Interaction Parameters for 6-methyl-1H-benzimidazol-7-amine

| Parameter | Expected Feature/Value |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Molecular Geometry | Planar benzimidazole core |

| Key Intermolecular Interaction | N-H···N Hydrogen Bonding |

| Hydrogen Bond Donors | Imidazole N-H, Amine N-H |

| Hydrogen Bond Acceptor | Imidazole C=N- |

| Other Potential Interactions | π-π stacking, C-H···π interactions |

This table summarizes the anticipated solid-state structural features based on crystallographic data from analogous amino- and methyl-substituted benzimidazoles. researchgate.netnih.govresearchgate.net

Theoretical and Computational Investigations of 6 Methyl 1h Benzimidazol 7 Amine

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the fundamental electronic properties and reactivity of a molecule. For 6-methyl-1H-benzimidazol-7-amine, these calculations would provide invaluable insights into its behavior at the atomic and molecular levels.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a workhorse of modern computational chemistry.

Ab Initio Methods in Conformational and Stability Studies

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods would be employed to perform high-accuracy calculations to study the different possible conformations of 6-methyl-1H-benzimidazol-7-amine and to determine their relative stabilities.

Unfortunately, the absence of published research on 6-methyl-1H-benzimidazol-7-amine means that the specific data required to populate these sections—such as calculated energy values, orbital diagrams, and potential maps—does not exist in the public domain. While numerous studies have been conducted on other benzimidazole (B57391) derivatives, the unique substitution pattern of a methyl group at the 6-position and an amine group at the 7-position of the benzimidazole core means that data from other derivatives cannot be accurately extrapolated to this specific compound.

Until dedicated computational studies are performed and published on 6-methyl-1H-benzimidazol-7-amine, a detailed and scientifically accurate article on its theoretical and computational investigations cannot be compiled.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Spectra)

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis, allowing for the theoretical characterization of novel molecules.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts for 6-methyl-1H-benzimidazol-7-amine can be accurately predicted using quantum mechanical calculations. The primary method for this is Density Functional Theory (DFT). nih.govresearchgate.net The standard approach involves first optimizing the molecule's three-dimensional geometry using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)). Following geometry optimization, the Gauge-Invariant Atomic Orbital (GIAO) method is applied to calculate the magnetic shielding tensors for each nucleus (¹H and ¹³C). nih.govmodgraph.co.uk These values are then referenced against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory, to yield the predicted chemical shifts in parts per million (ppm). acs.org Such calculations can elucidate the electronic environment of each atom, helping to assign experimental spectra and understand the effects of substituents on the benzimidazole core. nih.gov

UV-Vis Spectra: The electronic absorption spectrum (UV-Vis) of the compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). ebi.ac.uk This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λmax) and oscillator strengths, which correspond to the intensity of the absorption bands. These theoretical spectra are invaluable for interpreting experimental results and understanding the electronic structure, including the π-system of the benzimidazole ring and the influence of the methyl and amine functional groups on the chromophore.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While specific molecular dynamics (MD) simulation studies for 6-methyl-1H-benzimidazol-7-amine have not been reported, this technique is crucial for understanding its behavior in a biological context. MD simulations model the physical movements of atoms and molecules over time, providing insights into the compound's flexibility, conformational stability, and interactions with its environment, such as water or other solvent molecules. nih.govresearchgate.net

Molecular Docking Studies for Protein-Ligand Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov Although no specific docking studies have been published for 6-methyl-1H-benzimidazol-7-amine, the extensive research on related benzimidazole derivatives provides a strong basis for identifying potential targets and interaction modes.

Identification of Potential Biological Targets

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. acs.org Based on activities reported for analogous compounds, potential protein targets for 6-methyl-1H-benzimidazol-7-amine could include:

Kinases: Various kinases, such as Janus kinase 3 (JAK3) and Fibroblast growth factor receptor 1 (FGFR1), are common targets for benzimidazole-based inhibitors in cancer therapy. nih.govacs.org

Tubulin: Benzimidazole anthelmintics like albendazole (B1665689) function by inhibiting tubulin polymerization. This protein is a well-established target for this chemical class. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in nucleotide synthesis and a target for both antimicrobial and anticancer agents. nih.gov

Viral Proteins: The benzimidazole core is found in inhibitors of various viral enzymes, including those from Flaviviruses. researchgate.net

Cytochrome P450 Enzymes: While often associated with metabolism, these enzymes can also be therapeutic targets. rsc.org

DNA and Associated Enzymes: Some benzimidazole derivatives can interact with DNA or enzymes like PARP. acs.org

Elucidation of Binding Modes and Key Interactions

Molecular docking simulations would elucidate how 6-methyl-1H-benzimidazol-7-amine fits into the active site of a potential target protein. The binding mode is determined by a scoring function that estimates the binding affinity (e.g., in kcal/mol). Key interactions typically observed for benzimidazoles include:

Hydrogen Bonding: The nitrogen atoms in the imidazole (B134444) ring and the external amine group are potent hydrogen bond donors and acceptors, often forming critical interactions with amino acid residues in the protein's active site. acs.org

π-π Stacking: The aromatic benzimidazole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. nih.gov

Hydrophobic Interactions: The methyl group and the benzene (B151609) portion of the scaffold can form favorable hydrophobic contacts within nonpolar pockets of the binding site.

Metal Coordination: The nitrogen atoms can also coordinate with metal ions present in the active sites of metalloenzymes. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are used to correlate the chemical structure of compounds with their biological activity. nih.gov No QSAR/SAR models specifically including 6-methyl-1H-benzimidazol-7-amine are currently published.

A QSAR study on a series of related benzimidazole derivatives would involve calculating a set of molecular descriptors for each compound. biointerfaceresearch.com These descriptors quantify various properties:

Electronic: Dipole moment, partial atomic charges.

Steric: Molecular volume, surface area, STERIMOL parameters.

Hydrophobic: LogP (octanol-water partition coefficient).

Topological: Connectivity indices that describe the molecule's branching and shape.

Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is built that links these descriptors to the observed biological activity (e.g., IC₅₀). nih.govresearchgate.net Such a model can predict the activity of new, unsynthesized compounds and provide insight into which structural features are most important for potency, guiding the design of more effective molecules.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling and Drug-Likeness Assessment (e.g., Lipinski's Rule of Five)

In silico ADMET profiling predicts the pharmacokinetic and toxicity properties of a compound, which is essential for evaluating its potential as a drug candidate. rsc.orgresearchgate.net While no specific experimental ADMET data for 6-methyl-1H-benzimidazol-7-amine is available, these properties can be reliably estimated using various computational models. A key component of this is assessing "drug-likeness," often using guidelines like Lipinski's Rule of Five.

Lipinski's Rule of Five states that an orally active drug is more likely to have good absorption and permeation if it satisfies the following criteria:

Molecular Weight (MW) ≤ 500 Daltons

LogP (a measure of lipophilicity) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

The predicted physicochemical and drug-likeness properties for 6-methyl-1H-benzimidazol-7-amine, calculated using standard computational algorithms, are presented below. These values suggest that the compound has a favorable profile for oral bioavailability.

| Property | Predicted Value | Lipinski's Rule Guideline | Compliance |

|---|---|---|---|

| Molecular Formula | C₈H₉N₃ | - | - |

| Molecular Weight | 147.18 g/mol | ≤ 500 | Yes |

| LogP (XLogP3-AA) | 1.3 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 (amine and imidazole NH) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (imidazole nitrogens) | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | < 140 Ų (good permeation) | Yes |

| Number of Rotatable Bonds | 0 | ≤ 10 (good bioavailability) | Yes |

| Lipinski's Violations | 0 | ≤ 1 | Yes |

Table 1: Predicted Physicochemical and Drug-Likeness Properties of 6-methyl-1H-benzimidazol-7-amine. Data calculated using cheminformatics software and established prediction models.

Further in silico analysis would typically predict metabolic stability (e.g., likelihood of being a substrate for Cytochrome P450 enzymes), potential for toxicity, and permeability across biological barriers like the blood-brain barrier. nih.govnih.gov

Medicinal Chemistry Applications and Drug Discovery Potential of 6 Methyl 1h Benzimidazol 7 Amine Scaffolds

Rational Design and Synthesis of Novel Derivatives for Enhanced Bioactivity

The rational design of novel derivatives of 6-methyl-1H-benzimidazol-7-amine is guided by the extensive knowledge of the structure-activity relationships (SAR) of the broader benzimidazole (B57391) class. The primary goal is to introduce various substituents at key positions of the benzimidazole core to modulate its physicochemical properties and enhance its interaction with specific biological targets. rroij.comnih.gov

Key Positions for Modification:

N-1 Position: The nitrogen atom at position 1 of the imidazole (B134444) ring is a common site for substitution. Alkylation or arylation at this position can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.net For instance, the introduction of bulky substituents can provide steric hindrance, preventing unwanted metabolic reactions and prolonging the drug's half-life.

C-2 Position: The carbon atom at position 2 is highly amenable to the introduction of a wide range of functional groups. Substituents at this position can directly participate in hydrogen bonding, hydrophobic interactions, or coordination with metal ions within the active site of an enzyme or receptor. nih.govctppc.org

Amino Group at C-7: The primary amine at the 7-position offers a versatile handle for derivatization. It can be acylated, alkylated, or used as a point of attachment for larger molecular fragments to explore different binding pockets of a target.

Methyl Group at C-6: While less commonly modified, the methyl group at the 6-position can influence the electronic properties of the benzene (B151609) ring and provide a point for further functionalization to fine-tune activity.

Synthesis Strategies:

The synthesis of 6-methyl-1H-benzimidazol-7-amine derivatives typically involves multi-step reaction sequences. A common approach begins with the appropriate ortho-phenylenediamine precursor. For instance, the condensation of a substituted o-phenylenediamine (B120857) with various aldehydes, carboxylic acids, or their derivatives is a widely used method to construct the benzimidazole ring. nih.govnih.gov Microwave-assisted synthesis has emerged as an efficient method, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov

| Precursor 1 | Precursor 2 | Reaction Type | Resulting Derivative |

| 6-methyl-1,2,7-triaminobenzene | Substituted Aldehyde | Condensation | 2-substituted-6-methyl-1H-benzimidazol-7-amine |

| 6-methyl-1H-benzimidazol-7-amine | Acyl Chloride | Acylation | N-(6-methyl-1H-benzimidazol-7-yl)amide |

| 1-substituted-6-methyl-1H-benzimidazol-7-amine | Alkyl Halide | N-alkylation | 1,7-disubstituted-6-methyl-1H-benzimidazol |

Lead Compound Identification and Optimization Strategies

The process of identifying a lead compound from a library of 6-methyl-1H-benzimidazol-7-amine derivatives involves high-throughput screening against a specific biological target. Once a hit is identified, it undergoes a rigorous optimization process to improve its potency, selectivity, and pharmacokinetic properties. uwec.edu

Optimization Strategies:

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or reducing its toxicity. For example, a carboxylic acid group could be replaced with a tetrazole to enhance metabolic stability.

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create a more potent lead compound.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD can be employed to design molecules that fit precisely into the active site. This allows for the rational design of substituents on the 6-methyl-1H-benzimidazol-7-amine scaffold to maximize binding interactions.

Structure-Activity Relationship (SAR) Studies for Biological Target Selectivity

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. rroij.com For 6-methyl-1H-benzimidazol-7-amine derivatives, SAR studies involve systematically modifying the structure and evaluating the effect of these changes on potency and selectivity.

Key SAR Insights from Benzimidazole Derivatives:

Substituents on the Benzene Ring: The nature and position of substituents on the benzene portion of the benzimidazole ring can significantly impact selectivity. For example, electron-withdrawing groups at the 5- or 6-position have been shown to enhance the activity of some benzimidazole-based inhibitors. mdpi.com

Substituents at the 2-Position: The substituent at the 2-position often plays a critical role in determining the specific biological target. Aromatic or heteroaromatic rings at this position can engage in π-π stacking interactions with aromatic amino acid residues in the target's active site. nih.gov

N-1 Substitution: As mentioned earlier, substitution at the N-1 position can influence pharmacokinetic properties. SAR studies help to identify the optimal size and nature of the substituent for balancing potency and bioavailability. researchgate.net

| Position of Substitution | Type of Substituent | Observed Effect on Activity |

| C2 | Aromatic Ring | Increased binding affinity through π-π stacking |

| N1 | Alkyl Chain | Improved lipophilicity and cell permeability |

| C5/C6 | Electron-withdrawing group | Enhanced potency against certain targets |

| C7-amine | Acyl group | Modulation of solubility and target interaction |

Strategies for Overcoming Drug Resistance Mechanisms in Therapeutic Applications

Drug resistance is a major challenge in the treatment of many diseases, including cancer and infectious diseases. biotech-asia.org Benzimidazole derivatives are not immune to this phenomenon. Cancer cells, for example, can develop resistance by modifying the drug's target, increasing drug efflux, or activating alternative signaling pathways. biotech-asia.org

Strategies to Combat Resistance:

Development of Novel Analogs: Synthesizing derivatives of 6-methyl-1H-benzimidazol-7-amine with novel mechanisms of action can circumvent existing resistance pathways. biotech-asia.org

Combination Therapy: Using a 6-methyl-1H-benzimidazol-7-amine derivative in combination with other drugs that have different mechanisms of action can be an effective strategy to overcome resistance. biotech-asia.org This approach can target multiple pathways simultaneously, making it more difficult for resistance to develop.

Targeting Resistance Mechanisms: Designing derivatives that specifically inhibit the mechanisms of resistance, such as drug efflux pumps, is another promising approach.

Prodrugs: The development of prodrugs, which are inactive compounds that are metabolized into the active drug in the body, can improve bioavailability and potentially overcome some resistance mechanisms. biotech-asia.org

Evaluation of Pharmacological Profiles for Drug Development

Before a 6-methyl-1H-benzimidazol-7-amine derivative can be considered for clinical development, it must undergo a thorough evaluation of its pharmacological profile. This includes assessing its efficacy, toxicity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). medcraveonline.com

Key Pharmacological Evaluations:

In Vitro Efficacy: The potency of the compound is determined by measuring its activity against the intended biological target in cell-free assays or cell-based models.

In Vivo Efficacy: The compound's effectiveness is evaluated in animal models of the disease to determine its therapeutic potential in a living organism.

ADME Profiling: This involves studying how the drug is absorbed, distributed throughout the body, metabolized by enzymes, and excreted. Poor ADME properties are a common cause of drug failure in clinical trials.

Toxicity Studies: The potential for the compound to cause adverse effects is assessed in a range of in vitro and in vivo toxicity assays.

The 6-methyl-1H-benzimidazol-7-amine scaffold holds considerable promise for the development of new drugs. By leveraging the extensive knowledge of benzimidazole chemistry and pharmacology, researchers can rationally design and synthesize novel derivatives with enhanced bioactivity and favorable pharmacological profiles. Continued exploration of this versatile scaffold is likely to yield new therapeutic agents for a wide range of diseases.

Reaction Mechanisms and Chemical Reactivity of 6 Methyl 1h Benzimidazol 7 Amine

Electrophilic Aromatic Substitution Reactions on the Benzimidazole (B57391) Ring

The benzimidazole ring itself is susceptible to electrophilic attack. The presence of the strongly activating amino (-NH₂) group at the C-7 position and the weakly activating methyl (-CH₃) group at the C-6 position significantly enhances the electron density of the benzene (B151609) portion of the molecule, making it highly reactive towards electrophiles. libretexts.org

The primary positions for electrophilic attack on the benzene ring are C-4 and C-5. The directing influence of the substituents must be considered:

Amino Group (-NH₂ at C-7): As a powerful activating group, it directs incoming electrophiles to its ortho (C-6, which is already substituted) and para (C-4) positions.

Methyl Group (-CH₃ at C-6): This group is a weaker activator, directing to its ortho (C-5 and C-7, with C-7 being part of the imidazole (B134444) ring fusion) and para positions (no para position available).

Imidazole Ring: The imidazole moiety has a complex directing effect, but generally, the benzene part of the system is more activated for substitution.

Considering these effects, the C-4 position is strongly activated by the para-directing amino group, and the C-5 position is activated by the ortho-directing methyl group. Therefore, electrophilic substitution is expected to yield a mixture of C-4 and C-5 substituted products. The powerful activating nature of the amino group suggests that the C-4 substituted product might be favored. However, steric hindrance from the adjacent imidazole ring could influence the regioselectivity.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Due to the high reactivity conferred by the amino group, these reactions often proceed under mild conditions. In some cases, the amine functionality may require protection (e.g., by acylation to form an amide) to prevent overreaction, oxidative side reactions, or unwanted reactions with catalysts like AlCl₃ in Friedel-Crafts reactions. libretexts.orgyoutube.com

Nucleophilic Substitution Reactions Involving the Amine Functionality

The primary amine group at the C-7 position possesses a lone pair of electrons on the nitrogen atom, making it an effective nucleophile. savemyexams.com It can readily participate in nucleophilic substitution reactions with various electrophiles.

N-Alkylation: The amine can react with alkyl halides in an S_N2 reaction to form secondary and tertiary amines, and ultimately, quaternary ammonium (B1175870) salts. The reaction proceeds stepwise, and controlling the degree of alkylation can be challenging, often resulting in a mixture of products. msu.edu Using a large excess of the amine can favor the formation of the primary alkylated product.

N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of the corresponding N-acylbenzimidazole (an amide). This reaction is typically robust and is often used to protect the amine group during other synthetic transformations.

Reaction with Carbonyls: The amine can undergo nucleophilic addition to aldehydes and ketones, forming a carbinolamine intermediate which can then dehydrate to form an imine (Schiff base).

The nucleophilicity of the amine is generally greater than that of the ring nitrogens, especially the N-H nitrogen (N-1), which is less basic due to its involvement in the aromatic sextet.

Condensation Reactions and Derivative Formation

Condensation reactions are a cornerstone for the synthesis of a wide array of benzimidazole derivatives, leveraging the nucleophilic character of the exocyclic amine or the ring nitrogens. ijrar.org

Amide and Sulfonamide Formation: The 7-amino group can be condensed with carboxylic acids (often activated with reagents like DCC) or their more reactive derivatives (acyl chlorides, anhydrides) to yield amides. Similarly, reaction with sulfonyl chlorides produces sulfonamides.

Schiff Base Formation: Condensation with aromatic or aliphatic aldehydes results in the formation of N-benzylidene or N-alkylidene derivatives (Schiff bases). The reaction conditions, particularly the solvent, can influence the equilibrium and yield of the product. mdpi.com

Cyclo-condensation: The diamine character of the benzimidazole system (considering the N-1 and C-7-NH₂) can be exploited. For instance, reaction with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of new fused heterocyclic rings. Studies on related o-phenylenediamines show condensation with aldehydes, often catalyzed by agents like sodium metabisulfite, to form 2-substituted benzimidazoles. nih.govacs.org While the title compound already possesses the benzimidazole core, its 7-amino group can react similarly with reagents to build additional fused structures. For example, cyclo-condensation of aminoquinoline-benzimidazole precursors with ferrocenecarboxaldehyde has been used to synthesize complex molecular hybrids. acs.org

These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

Intramolecular Cyclization Mechanisms

Derivatives of 6-methyl-1H-benzimidazol-7-amine, when suitably functionalized, can undergo intramolecular cyclization to form polycyclic heterocyclic systems. The cyclization is typically driven by the intramolecular nucleophilic attack of one of the nitrogen atoms (N-1, N-3, or the exocyclic N-7) onto an electrophilic center within a side chain.

An illustrative mechanism is the intramolecular nucleophilic aromatic substitution (S_NAr). For example, if a 2-(2-nitrophenyl) group were attached to the N-1 position of the benzimidazole, an intramolecular S_NAr reaction could occur where a nucleophile pendant from the benzimidazole ring attacks the nitro-activated phenyl ring, leading to cyclization. nih.gov

Another common pathway involves the cyclization of a side chain attached to the exocyclic amine. If a substituent at the 7-amino position contains a leaving group and an appropriate chain length, one of the imidazole ring nitrogens could act as the nucleophile to close a new ring. The regioselectivity of such cyclizations would depend on the relative nucleophilicity of the N-1 versus N-3 tautomers and the stability of the resulting ring system (e.g., 5-membered vs. 6-membered). The development of N-oxide derivatives of imidazoles and benzimidazoles has also opened new avenues for chemical and biological activity, sometimes involving cyclization steps. researchgate.net

Tautomerism of the Benzimidazole Ring System and its Chemical Implications

The benzimidazole ring system exhibits annular prototropic tautomerism, which is a dynamic equilibrium involving the migration of a proton between the N-1 and N-3 nitrogen atoms. beilstein-journals.orgencyclopedia.pub This means that for 6-methyl-1H-benzimidazol-7-amine, two tautomeric forms are in equilibrium: 6-methyl-1H-benzimidazol-7-amine and 5-methyl-1H-benzimidazol-4-amine.

In solution, this proton exchange is often rapid on the NMR timescale, leading to a time-averaged spectrum where chemically distinct but interconverting positions (like C-4/C-7 and C-5/C-6) show averaged signals. beilstein-journals.org However, in the solid state or in certain solvents, this tautomerism can be "blocked," allowing for the observation of distinct signals for each tautomer. beilstein-journals.org The position of this equilibrium can be influenced by solvent polarity, pH, temperature, and the electronic nature of substituents on the benzene ring. academie-sciences.fr

Chemical Implications:

Reactivity: The two tautomers present different reactive sites. For instance, in N-alkylation reactions, substitution can occur at either N-1 or N-3, potentially leading to a mixture of isomeric products. The predominant tautomer will likely determine the major product.

Spectroscopy: The tautomeric equilibrium directly affects spectroscopic properties. Techniques like ¹³C and ¹⁵N NMR spectroscopy are powerful tools for studying this phenomenon, as the chemical shifts of the carbon and nitrogen atoms are sensitive to the proton's location. beilstein-journals.orgnih.gov

While less common for the core ring, exocyclic tautomerism (keto-enol or amino-imino) can also occur if appropriate functional groups are present on the ring. encyclopedia.pubnih.gov For the title compound, amino-imino tautomerism is a possibility but is generally less favorable than the aromatic amino form.

Kinetic Studies of Hydrolysis and Other Degradation Pathways (e.g., BAc2 Mechanism)

The pH-rate profile for the hydrolysis of these derivatives typically shows distinct regions corresponding to different mechanisms: scielo.brmendeley.com

Acid-Catalyzed Hydrolysis (pH < 4): At low pH, the reaction often proceeds via a bimolecular attack of water on the N-protonated substrate. This mechanism is notable because the protonation can occur at the more basic benzimidazole ring nitrogen rather than the carbonyl oxygen, which is typical for other carbamates. scielo.br

Neutral Hydrolysis (pH 4-7): In this range, a pH-independent region or a region catalyzed by water acting as a nucleophile is often observed.

Base-Catalyzed Hydrolysis (pH > 7): This is the most common pathway for ester and carbamate (B1207046) hydrolysis and typically follows a B_Ac2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. ucoz.com